REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:17])[O:4][C:3]1(OC)[C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=O)=O)=[CH:7][CH:6]=1.C1(COCC(O)=O)CC1>C(OC)(C)(C)C>[CH3:1][CH:2]([CH3:17])[C:3]([C:5]1[CH:6]=[CH:7][C:8]([S:11][CH3:14])=[CH:9][CH:10]=1)=[O:4]
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Name
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|
Quantity
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3.6 g
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Type
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reactant
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Smiles
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CC1(C(O1)(C1=CC=C(C=C1)S(=O)(=O)C)OC)C
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Name
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|
Quantity
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2.17 g
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Type
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reactant
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Smiles
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C1(CC1)COCC(=O)O
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(C)(C)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture is then concentrated in order to supply a yellow solid (5.24 g)
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Type
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ADDITION
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Details
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containing 65% p/p of [2-methyl-1-(4′-methylsulphonylphenyl)-1-oxo-prop-2-yl] 2-(cyclopropylmethyoxy)acetate
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Name
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|
Type
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product
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Smiles
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CC(C(=O)C1=CC=C(C=C1)SC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |